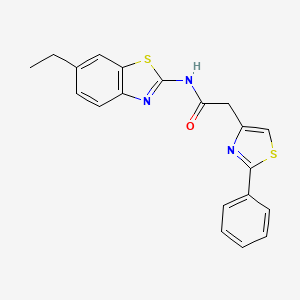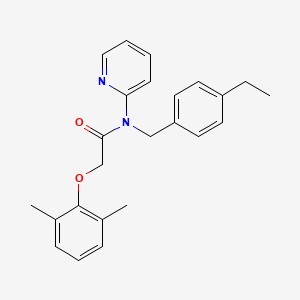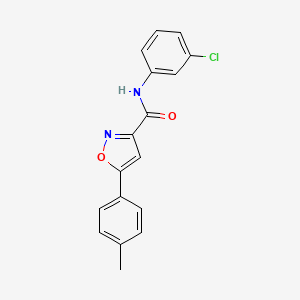![molecular formula C24H35N3O B14987657 1'-benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-piperidin]-6-one](/img/structure/B14987657.png)
1'-benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-piperidin]-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of nitrogen atoms within a tricyclic framework, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
The synthesis of 1’-benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core spirocyclic structure, followed by the introduction of the benzyl, butyl, and methyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1’-Benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one has several scientific research applications:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
Compared to other spirocyclic compounds, 1’-benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one is unique due to its specific arrangement of nitrogen atoms and the presence of benzyl, butyl, and methyl groups. Similar compounds include:
Spiro[cyclohexane-1,2’-indole]: Another spirocyclic compound with different substituents.
Spiro[1,3-dioxolane-4,2’-pyrrolidine]: Features a different heterocyclic system.
Spiro[1,3-diazabicyclo[3.1.0]hexane-2,4’-piperidine]: Similar nitrogen arrangement but different overall structure.
These comparisons highlight the uniqueness of 1’-benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one in terms of its chemical and biological properties.
Propriétés
Formule moléculaire |
C24H35N3O |
|---|---|
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
1'-benzyl-5-butyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one |
InChI |
InChI=1S/C24H35N3O/c1-3-4-10-23-18-26-16-22(2,21(23)28)17-27(19-23)24(26)11-13-25(14-12-24)15-20-8-6-5-7-9-20/h5-9H,3-4,10-19H2,1-2H3 |
Clé InChI |
PJCDIXOHHJXPKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC12CN3CC(C1=O)(CN(C2)C34CCN(CC4)CC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromophenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14987574.png)

![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B14987584.png)

![4,6-dimethyl-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-N-phenylpyridine-3-carboxamide](/img/structure/B14987599.png)


![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B14987610.png)



![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14987639.png)
methanone](/img/structure/B14987651.png)

